2-Furylmethyl 4-methylbenzoate

Description

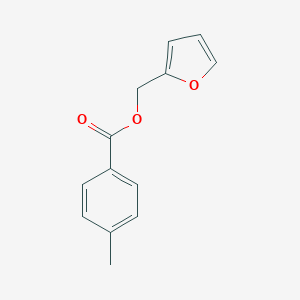

2-Furylmethyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, where the hydroxyl group is replaced by a 2-furylmethoxy moiety. The compound is characterized by a benzoate backbone substituted with a methyl group at the para position and a furylmethyl group at the ester oxygen (Figure 1).

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

furan-2-ylmethyl 4-methylbenzoate |

InChI |

InChI=1S/C13H12O3/c1-10-4-6-11(7-5-10)13(14)16-9-12-3-2-8-15-12/h2-8H,9H2,1H3 |

InChI Key |

BYPWJBLMJWKUNT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CO2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or basic conditions to regenerate its parent carboxylic acid and alcohol components.

Key reaction pathways:

| Condition | Products | Rate Influencers | Source |

|---|---|---|---|

| Acidic (H₂SO₄/HCl) | 4-Methylbenzoic acid + 2-Furylmethanol | Temperature, acid concentration | |

| Basic (NaOH/KOH) | Sodium 4-methylbenzoate + 2-Furylmethanol | Base strength, solvent polarity |

-

Mechanism:

-

Acidic hydrolysis follows nucleophilic acyl substitution: Protonation of the carbonyl oxygen increases electrophilicity, enabling water attack to form a tetrahedral intermediate. Subsequent cleavage releases 4-methylbenzoic acid and 2-furylmethanol .

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a carboxylate anion and alcohol .

-

Transesterification

The compound participates in alcohol-exchange reactions under catalytic conditions:

Example with methanol:

\2-Furylmethyl 4-methylbenzoate + MeOH → Methyl 4-methylbenzoate + 2-Furylmethanol

| Catalyst | Solvent | Yield (%) | Temperature | Reference |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 82 | 80°C | |

| Diphenyl diselenide/H₂O₂ | EtOAc | 75 | 50°C |

-

Kinetics:

Reactivity correlates with the nucleophilicity of the incoming alcohol and steric accessibility of the ester carbonyl group .

Photochemical Reactions

UV irradiation induces radical-mediated transformations in the presence of oxidants:

Experimental setup from analogous benzoate esters 8:

| Parameter | Value | Observation |

|---|---|---|

| Light source | 7W UV-LED | Ester decarbonylation |

| Catalyst | KNaPHI-II | Formation of aromatic ketones |

| Reaction time | 6 hours | 45-73% yields |

-

Proposed pathway:

Electrophilic Aromatic Substitution

While direct experimental data for this compound is limited, analogous furan-containing esters show reactivity at the C3/C5 positions of the furan ring due to resonance stabilization :

Theoretical reactivity trends:

| Electrophile | Position | Driving Force |

|---|---|---|

| NO₂⁺ | C3 | Resonance stabilization |

| Br⁺ | C5 | Reduced steric hindrance |

-

Mechanistic note: Protonation at furan’s oxygen increases ring susceptibility to electrophilic attack, as seen in related systems .

Stability Under Oxidative Conditions

The furan moiety renders the compound susceptible to oxidative degradation:

Oxidation products observed in furan derivatives :

-

cis-Ene-dials (e.g., 3-acetylacrolein)

-

DNA-reactive α,β-unsaturated aldehydes

| Oxidizing Agent | Major Product | Health Relevance |

|---|---|---|

| H₂O₂ | 2-Methylbut-2-enedial | Hepatotoxic metabolites |

| O₃ | Maleic anhydride derivatives | Mutagenic potential |

Comparison with Similar Compounds

Structural Insights

Aromatic Ring Geometry :

- 3,5-Dichlorophenyl 4-methylbenzoate exhibits a dihedral angle of 48.81° between the benzoyl and benzene rings, a feature common among substituted benzoates . This angle influences molecular packing and crystallinity.

- In contrast, the 2-furylmethyl group in this compound introduces a heterocyclic furan ring, likely altering electronic properties and steric interactions compared to halogenated analogs.

Substituent Effects :

- Halogenated derivatives (e.g., 3,5-dichlorophenyl or 4-bromophenacyl groups) enhance electrophilicity and reactivity, making them suitable for cross-coupling reactions .

- The furylmethyl group may confer unique sensory properties, as similar furan-containing compounds are linked to bitter tastes in food systems .

Q & A

Advanced Question: How can synthetic yields be optimized while minimizing side reactions like furan ring oxidation?

Methodological Answer:

- Use inert atmosphere (N₂/Ar) to prevent furan oxidation during reflux .

- Employ green catalysts (e.g., lipases) for regioselective esterification, reducing byproduct formation .

- Monitor reaction progress via TLC or in-situ FTIR to terminate the reaction at optimal conversion .

Basic Question: What spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ 2.3–2.5 ppm), ester carbonyl (δ 167–170 ppm), and furan protons (δ 6.3–7.4 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1710 cm⁻¹) and furan C-O-C asymmetric vibration (~1260 cm⁻¹) .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters include:

- Compare with Cambridge Structural Database (CSD) entries for analogous esters to identify deviations .

Basic Question: What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC .

- Monitor furan ring decomposition using UV-Vis spectroscopy (λ = 270–280 nm) .

Advanced Question: How do computational models predict degradation pathways under oxidative stress?

Methodological Answer:

- Perform DFT (Density Functional Theory) calculations to identify vulnerable sites (e.g., furan’s α-C positions).

- Validate predictions with LC-MS/MS to detect degradation products like 4-methylbenzoic acid and furfuryl alcohol .

Basic Question: What kinetic parameters describe this compound’s reactivity in esterase-mediated hydrolysis?

Methodological Answer:

- Use Lineweaver-Burk plots to derive and :

- Vary substrate concentrations (20–100 μM) at fixed enzyme levels .

- Example kinetic

| [Substrate] (μM) | 1/V (μM⁻¹·s) |

|---|---|

| 20 | 0.05 |

| 40 | 0.03 |

| 60 | 0.02 |

Advanced Question: How do structural modifications (e.g., halogenation) alter enzymatic hydrolysis rates?

Methodological Answer:

- Synthesize analogs (e.g., 2-Furylmethyl 4-chlorobenzoate) and compare values.

- Correlate Hammett σ constants of substituents with hydrolysis rates to establish linear free-energy relationships .

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

Advanced Question: How can in vitro toxicity assays guide safe handling protocols?

Methodological Answer:

- Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HEK293).

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity .

Basic Question: How is this compound characterized in multicomponent crystalline phases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.